molecular formula C20H18N2O3S B12681140 N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide CAS No. 85237-58-7

N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide

Cat. No.: B12681140
CAS No.: 85237-58-7
M. Wt: 366.4 g/mol
InChI Key: WEXAOBVLOYDCGA-UHFFFAOYSA-N
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Description

N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of an amino group, a sulphonyl group, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-aminoacetophenone with p-toluenesulfonyl chloride, followed by the coupling of the resulting intermediate with benzoyl chloride under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the sulphonyl group produces sulfides .

Scientific Research Applications

N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug design and development, particularly for targeting bacterial infections.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulphonyl group is known to interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. Additionally, its antioxidant properties are attributed to the ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its sulphonyl group, in particular, plays a crucial role in its antimicrobial and antioxidant activities, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

85237-58-7

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

N-[4-amino-3-(4-methylphenyl)sulfonylphenyl]benzamide

InChI

InChI=1S/C20H18N2O3S/c1-14-7-10-17(11-8-14)26(24,25)19-13-16(9-12-18(19)21)22-20(23)15-5-3-2-4-6-15/h2-13H,21H2,1H3,(H,22,23)

InChI Key

WEXAOBVLOYDCGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N

Origin of Product

United States

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